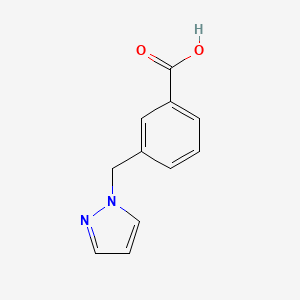

3-(1H-pyrazol-1-ylmethyl)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(pyrazol-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYNAPRDOSIHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361421 | |

| Record name | 3-(1H-pyrazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562803-68-3 | |

| Record name | 3-(1H-pyrazol-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrazol-1-ylmethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 1h Pyrazol 1 Ylmethyl Benzoic Acid

Retrosynthetic Analysis and Key Precursors for the Synthesis of 3-(1H-Pyrazol-1-ylmethyl)benzoic Acid

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most logical disconnection is at the N-C bond between the pyrazole (B372694) nitrogen and the benzylic methylene (B1212753) linker. This approach simplifies the synthesis into two primary synthons: a pyrazole nucleophile and a benzoic acid derivative containing an electrophilic benzylic carbon.

This leads to two key precursors:

Pyrazole : The unsubstituted 1H-pyrazole ring.

A 3-(halomethyl)benzoic acid derivative : For instance, 3-(bromomethyl)benzoic acid or its corresponding ester, such as methyl 3-(bromomethyl)benzoate.

The forward synthesis would involve the N-alkylation of pyrazole with the electrophilic benzoic acid derivative. The use of an ester form of the benzoic acid is often preferred to avoid complications with the acidic proton of the carboxylic acid, which could interfere with the basic conditions sometimes used for N-alkylation. The ester would then be hydrolyzed in the final step to yield the target carboxylic acid.

An alternative, though often less direct, retrosynthetic approach could involve building the pyrazole ring onto a precursor already containing the benzoic acid moiety. However, the former strategy is generally more convergent and efficient.

| Target Molecule | Key Disconnection | Precursors | Synthetic Strategy |

| This compound | Pyrazole(N1)-CH₂ Bond | 1. 1H-Pyrazole2. Methyl 3-(bromomethyl)benzoate | N-alkylation followed by ester hydrolysis |

Classical Synthetic Approaches for the Pyrazole Moiety Elaboration

The pyrazole core is a fundamental five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its synthesis is well-established, with several classical methods available for the construction of the ring system.

The most prevalent methods for pyrazole synthesis involve the reaction of a C3 unit with a hydrazine (B178648) (N2 unit).

Condensation with 1,3-Dicarbonyl Compounds: The Knorr pyrazole synthesis, first reported in 1883, is a cornerstone of pyrazole chemistry. mdpi.comnih.gov It involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine. mdpi.comnih.gov While highly effective for substituted pyrazoles, the reaction with unsymmetrical dicarbonyl compounds can lead to mixtures of regioisomers. nih.govnih.gov

Reaction with α,β-Unsaturated Carbonyls: Hydrazines can also react with α,β-unsaturated aldehydes and ketones. This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to form the corresponding pyrazoline, which can then be oxidized to the aromatic pyrazole. mdpi.comworldresearchersassociations.com

1,3-Dipolar Cycloaddition: This powerful method involves the [3+2] cycloaddition of a diazo compound (as the 1,3-dipole) with an alkyne. rsc.orgorganic-chemistry.org This approach offers a high degree of regioselectivity and functional group tolerance, making it a versatile tool for synthesizing a wide array of substituted pyrazoles. rsc.orgorganic-chemistry.orgnih.gov For the synthesis of unsubstituted pyrazole, the reaction of diazomethane (B1218177) with acetylene (B1199291) can be envisioned, although handling these reagents requires specialized precautions.

| Reaction Type | Key Reactants | Product | Key Features |

| Knorr Synthesis | 1,3-Dicarbonyl + Hydrazine | Substituted Pyrazole | Classic, versatile, potential for regioisomers. nih.gov |

| Michael Addition/Cyclization | α,β-Unsaturated Carbonyl + Hydrazine | Pyrazoline (oxidized to Pyrazole) | Access to pyrazolines as intermediates. mdpi.com |

| 1,3-Dipolar Cycloaddition | Diazo Compound + Alkyne | Substituted Pyrazole | High regioselectivity, good functional group tolerance. rsc.orgorganic-chemistry.org |

Once the pyrazole ring is formed, the next crucial step is the introduction of the methylbenzoic acid substituent at the N1 position. This is typically achieved through N-alkylation.

Pyrazole is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form the pyrazolate anion. This anion is a potent nucleophile that readily reacts with alkyl halides. In the context of synthesizing the target molecule, the pyrazolate anion would be reacted with an electrophile like methyl 3-(bromomethyl)benzoate. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

The choice of base and reaction conditions is crucial to ensure selective N1-alkylation and to prevent side reactions. While pyrazole itself can lead to a single N-alkylation product, substituted pyrazoles can sometimes yield a mixture of N1 and N2 isomers.

Synthetic Routes for the Introduction of the Benzoic Acid Core

The benzoic acid portion of the molecule provides the second key building block. Its synthesis requires careful consideration of functional group compatibility and the use of protecting groups.

The carboxylic acid group is acidic and can interfere with base-mediated reactions, such as the N-alkylation of pyrazole. Therefore, it is often necessary to protect the carboxylic acid functionality during the synthesis. A common strategy is to convert the carboxylic acid into an ester, typically a methyl or ethyl ester. This transformation can be achieved through Fischer esterification (reacting the carboxylic acid with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide after converting the acid to its carboxylate salt.

After the successful coupling of the pyrazole and the protected benzoic acid moieties, the ester group must be removed to yield the final product. This deprotection is usually accomplished by hydrolysis under either acidic or basic conditions (e.g., using aqueous HCl or NaOH), followed by neutralization to protonate the carboxylate.

For the synthesis of this compound, a meta-substituted precursor is required. A readily available and cost-effective starting material is 3-methylbenzoic acid (m-toluic acid). The synthesis of the key precursor, methyl 3-(bromomethyl)benzoate, can be achieved in two steps:

Esterification: Protection of the carboxylic acid of 3-methylbenzoic acid as a methyl ester.

Benzylic Bromination: Functionalization of the methyl group. This is typically accomplished via a free-radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light. This reaction selectively brominates the benzylic position, yielding the desired electrophilic precursor.

The availability of ortho-, meta-, and para-isomers of toluic acid allows for the synthesis of the corresponding isomers of the final product by applying the same synthetic sequence.

Coupling Reactions for Assembling the this compound Scaffold

The construction of the this compound scaffold primarily involves two critical steps: the formation of the methylene bridge connecting the pyrazole and benzoate (B1203000) moieties, and the subsequent hydrolysis of an ester precursor to yield the final carboxylic acid.

Establishment of the Methylene Bridge

The key carbon-nitrogen bond that forms the methylene bridge is typically established through the N-alkylation of pyrazole with a suitable methyl 3-(halomethyl)benzoate. A common precursor for this reaction is methyl 3-(bromomethyl)benzoate. The reaction proceeds by the nucleophilic attack of one of the nitrogen atoms of the pyrazole ring on the electrophilic benzylic carbon of the methyl 3-(bromomethyl)benzoate.

This reaction is generally performed in the presence of a base to deprotonate the pyrazole, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate. The choice of solvent is also crucial for the reaction's success, with polar aprotic solvents like acetone (B3395972) being frequently employed. The reaction mixture is typically heated to facilitate the substitution.

A representative procedure for a similar transformation involves the reaction of pyrazole with a substituted benzyl (B1604629) halide in the presence of potassium carbonate in acetone, heated for several hours to afford the desired N-alkylated product. nih.gov This methodology provides a reliable route to precursors like methyl 3-(1H-pyrazol-1-ylmethyl)benzoate.

It is important to note that the N-alkylation of unsymmetrical pyrazoles can potentially lead to a mixture of regioisomers. However, for the unsubstituted pyrazole ring, both nitrogen atoms are equivalent, leading to a single N-alkylated product.

Ester Hydrolysis and Carboxylic Acid Formation

The final step in the synthesis of this compound is the hydrolysis of the methyl ester precursor, methyl 3-(1H-pyrazol-1-ylmethyl)benzoate. This transformation is a standard procedure in organic synthesis and can be achieved under either acidic or basic conditions.

Basic hydrolysis, or saponification, is a widely used method. This typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemspider.com The reaction is often carried out in a mixed solvent system, such as methanol (B129727) and water, to ensure the solubility of the ester. chemspider.com Upon completion of the reaction, acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the resulting carboxylate salt to precipitate the desired carboxylic acid. chemspider.com

Alternatively, hydrolysis can be performed in high-temperature water, which acts as both the solvent and a catalyst. psu.edu This method aligns with the principles of green chemistry by avoiding the use of strong acids or bases. The reaction conditions, such as temperature and pressure, need to be carefully controlled to achieve efficient hydrolysis.

Advanced and Sustainable Synthetic Methodologies

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly synthetic methods. These advanced and sustainable methodologies are also applicable to the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields. semanticscholar.org This technique has been successfully applied to the synthesis of various pyrazole derivatives. researchgate.netnih.gov

In the context of synthesizing this compound, microwave heating can be employed for the N-alkylation step. The rapid and uniform heating provided by microwaves can enhance the rate of the reaction between pyrazole and methyl 3-(bromomethyl)benzoate, leading to a more efficient process.

The following table summarizes the advantages of microwave-assisted synthesis in the preparation of pyrazole derivatives:

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours semanticscholar.org |

| Energy Efficiency | Lower | Higher |

| Product Yield | Often lower | Generally higher semanticscholar.org |

| Side Reactions | More prevalent | Reduced |

Catalyst-Mediated Transformations and Green Chemistry Principles

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ontosight.ai These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles.

Catalyst-mediated transformations play a crucial role in green chemistry. For the N-alkylation of pyrazoles, phase-transfer catalysis offers a solvent-free alternative to traditional methods. researchgate.net This technique involves the use of a catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the reaction between the pyrazole and the alkylating agent in the absence of a solvent. This approach minimizes waste and simplifies the work-up procedure.

The use of greener solvents, such as water or ionic liquids, is another important aspect of sustainable synthesis. ijop.net While the N-alkylation step may be challenging in aqueous media due to the low solubility of the reactants, the development of water-soluble catalysts and reagents is an active area of research.

Enzymatic catalysis presents a highly selective and environmentally benign approach to N-alkylation. Engineered enzymes have been shown to catalyze the regioselective alkylation of pyrazoles with high efficiency, offering a promising avenue for sustainable synthesis. nih.gov

Synthesis of Analogues and Derivatives of this compound for Structure-Activity Relationship Studies

To explore the therapeutic potential of this compound, the synthesis of a diverse range of analogues and derivatives is essential for conducting structure-activity relationship (SAR) studies. These studies help in identifying the key structural features responsible for the biological activity and in optimizing the lead compound.

The synthesis of analogues can be achieved by modifying the pyrazole ring, the benzoic acid moiety, or the methylene bridge. For instance, substituted pyrazoles can be used as starting materials in the N-alkylation reaction to introduce various functional groups on the pyrazole ring. Similarly, different substituted methyl 3-(bromomethyl)benzoates can be employed to modify the benzoic acid portion of the molecule.

Reductive amination of pyrazole-derived aldehydes with various anilines is another versatile method for generating a library of analogues with modifications on the linker between the pyrazole and the aromatic ring. nih.gov This approach allows for the introduction of a wide range of substituents to probe their effect on biological activity.

The following table provides examples of synthetic strategies for generating analogues of this compound:

| Modification Site | Synthetic Strategy | Example Starting Materials |

| Pyrazole Ring | N-alkylation with substituted pyrazoles | 3-Methylpyrazole, 4-Nitropyrazole |

| Benzoic Acid Moiety | N-alkylation with substituted benzoates | Methyl 2-fluoro-5-(bromomethyl)benzoate |

| Methylene Bridge | Reductive amination | Pyrazole-4-carbaldehyde and substituted anilines |

Through the systematic synthesis and biological evaluation of these analogues, researchers can delineate the SAR and identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Modification of the Pyrazole Ring (e.g., substituents)

The pyrazole ring in compounds analogous to this compound is amenable to various substitutions, which can significantly influence the molecule's properties.

One common modification is the introduction of alkyl groups. For instance, in a related synthesis, the pyrazole ring is substituted with two methyl groups at the 3 and 5 positions. mdpi.com This is typically achieved by using a substituted pyrazole precursor during the initial synthesis.

The Vilsmeier-Haack reaction is a well-established method for the formylation of pyrazoles. This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the 4-position, using a Vilsmeier reagent prepared from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). nih.gov This formyl group can then serve as a handle for further synthetic transformations. For example, pyrazole-4-carbaldehyde derivatives can be synthesized from the corresponding hydrazones. nih.govresearchgate.net

Furthermore, aryl substituents can be introduced on the pyrazole ring. Research on related structures has shown the incorporation of phenyl and fluorophenyl groups. nih.gov These modifications are often accomplished by starting with appropriately substituted hydrazines in the pyrazole synthesis.

The introduction of a tert-butyl group at the 3-position and a methyl group at the 1-position of the pyrazole ring has also been reported in the synthesis of related pyrazole-based benzenesulfonamides. mdpi.com

Table 1: Examples of Substituents on the Pyrazole Ring of Analogous Compounds

| Substituent | Position(s) | Synthetic Method Insight | Reference |

| Methyl | 3, 5 | Use of 3,5-dimethyl-1H-pyrazole as starting material. | mdpi.com |

| Formyl | 4 | Vilsmeier-Haack reaction on a pyrazole precursor. | nih.gov |

| Phenyl | 3 | Use of a phenyl-substituted hydrazine in synthesis. | nih.gov |

| Fluorophenyl | - | Incorporation via substituted aniline (B41778) precursors. | nih.gov |

| tert-Butyl | 3 | Starting with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine. | mdpi.com |

Derivatization of the Benzoic Acid Moiety (e.g., ring substitutions, esterifications, amide formations)

The benzoic acid portion of the molecule offers multiple sites for chemical modification, including the aromatic ring and the carboxylic acid group.

Esterification is a common transformation of the carboxylic acid group. For example, the ethyl ester of the related compound 4-[(1H-pyrazol-1-yl)methyl]benzoic acid has been synthesized. nih.gov This is typically achieved by reacting the carboxylic acid with an alcohol (in this case, ethanol) in the presence of an acid catalyst. Similarly, methyl esters of benzoic acid derivatives with a pyrazole-containing side chain have been prepared. ontosight.ai

Amide formation is another key derivatization. The carboxylic acid can be converted to an amide by reacting it with an amine. While a direct example for this compound is not provided in the search results, the general principles of amide bond formation are well-established in organic chemistry.

Ring substitutions on the benzoic acid moiety can also be performed. For example, the synthesis of a derivative with two methoxy (B1213986) groups at the 2 and 3 positions of the benzene (B151609) ring has been described. ontosight.ai These substituents are typically introduced on the starting benzoic acid derivative before coupling with the pyrazole-containing fragment.

Table 2: Examples of Derivatization of the Benzoic Acid Moiety in Analogous Compounds

| Derivatization | Reagents/Conditions | Resulting Functional Group | Reference |

| Esterification | Ethanol, Acid Catalyst | Ethyl Ester | nih.gov |

| Esterification | Methanol, Acid Catalyst | Methyl Ester | ontosight.ai |

| Ring Substitution | - | 2,3-dimethoxy | ontosight.ai |

Alteration of the Linker Region

One example of linker alteration involves replacing the methylene group with a methylamino group (-CH(CH3)NH-). The synthesis of 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid demonstrates the formation of an amino linker. mdpi.com This was achieved through the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with 4-aminobenzoic acid. mdpi.com

Another modification involves the attachment of an anilinomethyl group to the pyrazole ring, which is then linked to a benzoic acid. The synthesis of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives was accomplished via reductive amination of a pyrazole-derived aldehyde with various anilines. nih.gov

These examples highlight that the linker can be varied in terms of its length, composition, and functional groups, providing another avenue for structural diversification.

Table 3: Examples of Linker Alterations in Analogous Compounds

| Original Linker | Modified Linker | Synthetic Method Insight | Reference |

| Methylene (-CH2-) | Methylamino (-CH(CH3)NH-) | Reaction of a pyrazolyl-methanol with an aminobenzoic acid. | mdpi.com |

| - | Anilinomethyl | Reductive amination of a pyrazole aldehyde with anilines. | nih.gov |

Advanced Spectroscopic and Structural Characterization of 3 1h Pyrazol 1 Ylmethyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of 3-(1H-pyrazol-1-ylmethyl)benzoic acid in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete picture of the molecule's atomic arrangement can be assembled.

¹H NMR Analysis of Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzoic acid ring, the pyrazole (B372694) ring, and the connecting methylene (B1212753) group. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The carboxylic acid proton is typically observed as a broad singlet at a high chemical shift (δ > 10 ppm) due to its acidic nature and hydrogen bonding.

The protons on the pyrazole ring are anticipated to appear as three distinct signals. The proton at the C4 position (H4') is expected to be a triplet, coupled to the protons at C3' and C5'. The protons at C3' (H3') and C5' (H5') would likely appear as doublets.

The methylene bridge protons (-CH₂-) are expected to present as a sharp singlet, as they lack adjacent protons for spin-spin coupling. The aromatic protons of the meta-substituted benzoic acid ring will show a more complex pattern. The proton at the C2 position, being ortho to the carboxylic acid group, is expected to be the most deshielded of the ring protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | > 10.0 | Broad Singlet | - |

| H-2 | ~8.1 | Singlet (or narrow triplet) | - |

| H-6 | ~7.9 | Doublet | ~7.8 |

| H-4 | ~7.6 | Triplet | ~7.8 |

| H-5 | ~7.5 | Doublet | ~7.8 |

| H-5' (Pyrazole) | ~7.6 | Doublet | ~2.3 |

| H-3' (Pyrazole) | ~7.4 | Doublet | ~1.5 |

| H-4' (Pyrazole) | ~6.3 | Triplet | ~2.0 |

¹³C NMR Analysis of Carbon Framework and Functional Groups

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the carboxylic acid group is expected to have the highest chemical shift, typically in the range of 165-175 ppm.

The aromatic carbons of the benzoic acid ring will resonate in the 120-140 ppm region, with their specific shifts determined by the positions of the substituents. The carbon attached to the carboxylic acid (C-1) and the carbon attached to the pyrazolylmethyl group (C-3) will have distinct shifts from the other ring carbons. The carbons of the pyrazole ring are expected in the 105-140 ppm range, and the methylene bridge carbon should appear around 50-60 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | ~168 |

| C-5' (Pyrazole) | ~140 |

| C-3 (Benzoic Acid) | ~138 |

| C-1 (Benzoic Acid) | ~132 |

| C-6 (Benzoic Acid) | ~131 |

| C-2 (Benzoic Acid) | ~130 |

| C-4 (Benzoic Acid) | ~129 |

| C-5 (Benzoic Acid) | ~128 |

| C-3' (Pyrazole) | ~128 |

| C-4' (Pyrazole) | ~106 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To confirm the assignments made from 1D NMR spectra, two-dimensional techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, cross-peaks would be expected between the adjacent aromatic protons (H-4, H-5, H-6) on the benzoic acid ring and between the coupled protons on the pyrazole ring (H-3', H-4', and H-5').

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals of the methylene bridge and the pyrazole and benzoic acid rings to their corresponding carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in the molecule and their bonding environments.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Frequencies

The FT-IR spectrum of this compound would be dominated by the characteristic absorption bands of its functional groups. The most prominent feature is expected to be a very broad absorption band for the O-H stretching of the carboxylic acid, typically found between 2500 and 3300 cm⁻¹, which is a result of strong hydrogen bonding. The C=O stretching vibration of the carboxylic acid group will give a strong, sharp absorption band around 1700 cm⁻¹.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ will contain several bands corresponding to C=C stretching vibrations of the aromatic and pyrazole rings.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-CH₂-) | 2950 - 2850 | Medium-Weak |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong |

| Aromatic/Pyrazole C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O often give strong signals in the IR spectrum, non-polar, symmetric vibrations tend to be strong in the Raman spectrum. For this compound, the symmetric "breathing" modes of the benzene (B151609) and pyrazole rings, typically found in the fingerprint region (below 1600 cm⁻¹), are expected to be particularly intense in the Raman spectrum. The symmetric stretching of the C=C bonds in the aromatic systems would also be prominent. This technique is especially useful for analyzing the skeletal vibrations of the molecule, which can be weak in the FT-IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a molecule through its fragmentation pattern.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, with a molecular formula of C₁₁H₁₀N₂O₂, the theoretical exact mass can be calculated.

The expected monoisotopic mass of the neutral molecule is 202.0742 g/mol . In positive-ion mode ESI-HRMS, the compound would be detected as the protonated molecule, [M+H]⁺.

Table 1: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₁₁H₁₁N₂O₂]⁺ | 202.0815 |

| [M+Na]⁺ | [C₁₁H₁₀N₂O₂Na]⁺ | 224.0634 |

| [M-H]⁻ | [C₁₁H₉N₂O₂]⁻ | 201.0670 |

Note: The data in this table is theoretical and predictive in nature, pending experimental verification.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (for instance, the [M+H]⁺ ion at m/z 202.0815) to generate product ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to elucidate the molecule's structure.

Due to the absence of published experimental MS/MS spectra for this compound, a predicted fragmentation pathway is proposed based on the known fragmentation of benzoic acids and compounds with benzyl-heterocycle linkages.

Key predicted fragmentation pathways for the [M+H]⁺ ion include:

Loss of water (-H₂O): A common fragmentation for carboxylic acids, leading to an ion at m/z 184.0709.

Loss of CO and H₂O: Subsequent loss of carbon monoxide from the m/z 184 ion would produce a fragment at m/z 156.0763.

Cleavage of the methylene bridge: The bond between the methylene group and the pyrazole ring or the benzoic acid ring could cleave. The most stable fragment would likely be the pyrazolylmethyl cation ([C₄H₅N₂]⁺) at m/z 81.0453 or the formation of a tropylium-like ion from the benzyl (B1604629) portion. A prominent peak for the phenyl portion could appear at m/z 77.

Table 2: Predicted MS/MS Fragmentation of [C₁₁H₁₁N₂O₂]⁺

| Precursor Ion (m/z) | Proposed Fragment Structure/Loss | Predicted Product Ion (m/z) |

| 202.0815 | Loss of H₂O | 184.0709 |

| 202.0815 | Loss of COOH | 157.0760 |

| 157.0760 | Rearrangement and loss of N₂ | 129.0704 |

| 202.0815 | Pyrazolylmethyl cation | 81.0453 |

Note: This table represents a theoretical fragmentation pattern. Actual experimental results may vary.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, the structure of a very similar compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, provides significant insights into the likely conformation and intermolecular interactions.

Based on the analysis of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, it is expected that the molecule of this compound will be non-planar. The key conformational feature is the dihedral angle between the planes of the pyrazole and benzene rings. In the related ethyl ester, this angle is 76.06 (11)°. A similarly large dihedral angle would be expected for the meta-substituted benzoic acid, indicating a significant twist between the two aromatic rings.

The methylene bridge provides rotational freedom, but the solid-state conformation will be dictated by the optimization of intermolecular interactions. The molecule is achiral and therefore does not exhibit stereoisomerism.

The solid-state packing of this compound is predicted to be dominated by strong intermolecular hydrogen bonds involving the carboxylic acid group. Carboxylic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between two molecules. This is a highly prevalent and stable motif in the crystal structures of benzoic acid derivatives.

C-H···π interactions: As observed in the crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, weak hydrogen bonds between C-H donors (from the methylene bridge or the aromatic rings) and the π-systems of the pyrazole and benzene rings are likely to be present, linking the molecules into a three-dimensional network.

π-π stacking: Depending on the molecular conformation, there may be offset π-π stacking interactions between adjacent pyrazole or benzene rings, further stabilizing the crystal lattice.

The presence of the acidic proton of the carboxylic acid and the basic nitrogen atom of the pyrazole ring could also lead to the formation of a zwitterionic form or more complex hydrogen bonding networks, although the carboxylic acid dimer is the most probable arrangement.

Table 3: Predicted Crystallographic Parameters and Interactions for this compound

| Parameter | Predicted Value/Feature | Basis for Prediction |

| Crystal System | Monoclinic or Triclinic | Common for similar organic molecules |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Presence of carboxylic acid dimer motif |

| Key Dihedral Angle (Pyrazole-Benzene) | ~70-80° | Analogy to ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate |

| Primary Intermolecular Interaction | Strong O-H···O hydrogen bonds forming centrosymmetric carboxylic acid dimers. | Standard for carboxylic acids |

| Secondary Intermolecular Interactions | C-H···π interactions involving both pyrazole and benzene rings; potential for weak π-π stacking. | Analogy to ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate |

Note: The information in this table is predictive and based on the analysis of a closely related structure. Experimental determination is required for confirmation.

In Vitro and in Vivo Biological Evaluation of 3 1h Pyrazol 1 Ylmethyl Benzoic Acid and Its Analogues

Assessment of Antimicrobial Activity

The antimicrobial potential of pyrazole (B372694) derivatives has been extensively studied, revealing a wide range of activities against various pathogens. mdpi.comnih.gov These compounds target different metabolic pathways in both Gram-positive and Gram-negative bacteria. tandfonline.com

Analogues of 3-(1H-pyrazol-1-ylmethyl)benzoic acid have demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. A series of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivatives showed potent activity, with minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL against staphylococci and enterococci. nih.gov Another study on similar analogues, specifically trifluoromethylphenyl-substituted pyrazole derivatives, also reported high potency against Gram-positive strains, with some compounds showing MIC values as low as 3.12 μg/mL. nih.gov

The antibacterial effectiveness of these compounds is influenced by the structural substitutions on the aniline (B41778) moiety. nih.govnih.gov For instance, derivatives with lipophilic substituents showed significantly improved activity. nih.gov While many pyrazole derivatives show broad-spectrum activity, some exhibit more specific action, with higher potency against Gram-positive than Gram-negative bacteria. mdpi.com This variability is often attributed to the structural differences in the bacterial cell wall. nih.gov

| Compound Analogue | Bacterial Strain (Gram-Positive) | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivative (Compound 8) | S. aureus | 0.78 | nih.gov |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivative (Compound 8) | E. faecalis | 0.78 | nih.gov |

| 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivative (Compound 41) | S. aureus | 3.12 | nih.gov |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivative (Compound 4) | S. aureus | 1 | nih.gov |

| Imidazo-pyridine substituted pyrazole derivative (Compound 18) | MRSA | <1 | nih.gov |

The investigation of pyrazole derivatives has extended to their efficacy against fungal pathogens. The development of new antifungal agents is critical due to the rise of resistant strains, particularly with long-term azole-based treatments. niscpr.res.in

Several studies have evaluated pyrazole analogues for their ability to inhibit the growth of clinically relevant fungi. For example, a series of pyrazole thio-oxadiazole derivatives were tested against various fungal species. The methyl-substituted derivative in this series showed excellent activity against Aspergillus fumigatus with a MIC of 125 µg/mL and comparable activity against Candida albicans at 1000 µg/mL. niscpr.res.in Another study synthesized 1,2,3-triazole-substituted derivatives of carnosic acid, which were evaluated against C. albicans and Cryptococcus neoformans. mdpi.com Benzoic acid derivatives have also been specifically designed and synthesized to target fungal-specific enzymes like CYP53, showing promise as novel antifungal agents. nih.gov

| Compound Analogue Class | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Pyrazole thio-oxadiazole derivative (Compound 6a) | Aspergillus fumigatus | 125 | niscpr.res.in |

| Pyrazole thio-oxadiazole derivative (Compound 6a) | Candida albicans | 1000 | niscpr.res.in |

| Pyrazole thio-oxadiazole derivative (Compound 6b) | Aspergillus flavus | 1000 | niscpr.res.in |

Bacterial biofilms pose a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. Pyrazole derivatives have emerged as promising agents with the ability to both inhibit biofilm formation and eradicate established biofilms. nih.govnih.gov

Studies on 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives have shown that potent compounds are effective against bacterial growth in both planktonic and biofilm forms. nih.govnih.gov Certain analogues demonstrated the ability to disrupt biofilms of S. aureus and P. aeruginosa by more than 60% at their MICs. nih.gov Furthermore, some of these compounds were found to be more effective against persistent, non-growing cells within biofilms than standard antibiotics like gentamycin and vancomycin. nih.govnih.gov The anti-biofilm activity is sometimes linked to anti-quorum-sensing properties, which interfere with the cell-to-cell communication bacteria use to coordinate biofilm formation. nih.gov

Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. Research on pyrazole analogues has identified several key molecular targets within microbial pathogens.

Fatty Acid Biosynthesis (FAB) Inhibition: A number of novel pyrazole derivatives have been identified as inhibitors of the fatty acid biosynthesis pathway in bacteria. nih.gov This was determined through various methods, including CRISPRi studies, which confirmed FAB as the target. nih.gov

DNA Gyrase and Topoisomerase IV: The bacterial type II topoisomerases, DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE), are well-established and essential targets for antibacterial agents. mdpi.comnih.gov Numerous pyrazole derivatives have been reported as potent inhibitors of these enzymes. nih.govnih.govmdpi.com For example, aza-indole-derived pyrazoles have shown broad-spectrum activity as potent DNA gyrase and topoisomerase IV inhibitors. nih.gov Molecular docking studies have further suggested that the potent activity of some pyrazole-thiazole derivatives against MRSA may be due to their interaction with topoisomerase II and IV. nih.gov The inhibition of these enzymes disrupts critical cellular processes like DNA replication, transcription, and chromosome segregation, leading to bacterial cell death. nih.govnih.gov

Evaluation of Anticancer and Antiproliferative Effects

Beyond their antimicrobial properties, pyrazole-containing compounds are recognized for their significant potential as anticancer agents. srrjournals.comirjmets.com They have been shown to induce cytotoxicity in human cancer cells through various mechanisms, including the induction of apoptosis. waocp.org

Analogues of this compound have been evaluated for their antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Numerous studies have reported the cytotoxic effects of pyrazole derivatives. For instance, novel pyrazolo[4,3-c]pyridine derivatives demonstrated potent activity against MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT116 (colorectal carcinoma) cell lines, with IC50 values as low as 1.937 µg/mL against MCF-7. nih.gov Another series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids also exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM. rsc.org The cytotoxic activity often surpasses that of standard reference drugs like doxorubicin (B1662922) in certain assays. nih.gov

| Compound Analogue Class | Cancer Cell Line | IC50 | Reference |

|---|---|---|---|

| Pyrazolo[4,3-c]pyridine derivative (Compound 41) | MCF-7 | 1.937 µg/mL | nih.gov |

| Pyrazolo[4,3-c]pyridine derivative (Compound 41) | HepG2 | 3.695 µg/mL | nih.gov |

| Pyrazolo[4,3-c]pyridine derivative (Compound 42) | HCT-116 | 2.914 µg/mL | nih.gov |

| Pyrazole derivative (Compound 46) | HCT-116 | 1.51 μM | nih.gov |

| Pyrazole derivative (Compound 47) | MCF-7 | 7.68 μM | nih.gov |

| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrid | MCF-7 | 15.6 - 23.9 µM | rsc.org |

| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrid | HCT-116 | 15.6 - 23.9 µM | rsc.org |

| Phthalazine-based derivative (Compound 4f) | HepG2 | 3.97 μM | nih.gov |

| Phthalazine-based derivative (Compound 4f) | HCT-116 | 4.83 μM | nih.gov |

| Phthalazine-based derivative (Compound 4f) | MCF-7 | 4.58 μM | nih.gov |

Kinase Inhibition Profiling and Specificity

The pyrazole scaffold is a recognized pharmacophore in the development of kinase inhibitors. nih.gov Various derivatives of 1H-pyrazole have been synthesized and evaluated for their inhibitory activities against a range of protein kinases, which are crucial regulators of cellular processes.

One area of focus has been on Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). A series of 1-H-pyrazole-3-carboxamide derivatives demonstrated potent inhibitory activities against FLT3, CDK2, CDK4, and CDK6, with IC50 values in the nanomolar range. nih.gov Specifically, the compound FN-1501 was identified as a powerful inhibitor of these kinases. nih.gov

Furthermore, pyrazole derivatives have been investigated as inhibitors of the c-Met receptor tyrosine kinase. The compound (S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)- researchgate.netnih.govnih.govtriazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644) was identified as a selective c-Met inhibitor. nih.gov Another study led to the discovery of MK-8033, a dual c-Met/Ron kinase inhibitor, which also features a pyrazole moiety. nih.gov

While extensive research has been conducted on various pyrazole-containing compounds, specific kinase inhibition profiling data for this compound is not extensively detailed in the currently available literature. However, the consistent activity of its analogues suggests that this structural class warrants further investigation in kinase inhibition studies.

Table 1: Kinase Inhibition Profile of Selected Pyrazole Analogues

| Compound | Target Kinase(s) | IC50 (µM) |

|---|---|---|

| FN-1501 | FLT3 | 0.008 |

| FN-1501 | CDK2 | - |

| FN-1501 | CDK4 | - |

| FN-1501 | CDK6 | - |

| PF-04254644 | c-Met | - |

Mechanisms of Cell Death Induction (e.g., apoptosis, necrosis)

Several studies have indicated that pyrazole derivatives can induce cell death in cancer cell lines, primarily through the mechanism of apoptosis. The induction of apoptosis is a key strategy in the development of anticancer agents.

One study on 1,3,5-trisubstituted-1H-pyrazole derivatives demonstrated that these compounds could activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.govresearchgate.net The activation of these proteins is a hallmark of the intrinsic apoptotic pathway. The study also showed that the most active compounds significantly decreased the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance between pro- and anti-apoptotic proteins is a critical factor in triggering programmed cell death.

Another research avenue has explored the neuroprotective potential of pyrazole derivatives. In a study involving 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives, it was found that their protective activity against neurotoxicity was associated with decreased levels of the pro-apoptotic protein Bax and caspase-3. nih.gov

While these findings highlight a common mechanism of apoptosis induction for the broader class of pyrazole compounds, specific investigations into the cell death mechanisms induced by this compound are not yet prevalent in the scientific literature.

Studies on DNA Interaction and Cleavage Activity

The interaction of small molecules with DNA can lead to the inhibition of cellular replication and transcription, making it a valuable mechanism for anticancer drugs. Some pyrazole derivatives have been investigated for their ability to interact with and cleave DNA.

Research on a series of 1,3,5-trisubstituted-1H-pyrazole derivatives revealed that certain compounds within this class could induce DNA damage. nih.govresearchgate.netrsc.org This was evidenced by an increased comet tail length in treated cells, which is an indicator of DNA strand breaks. nih.govresearchgate.net Such genotoxic stress can be a potent trigger for apoptosis.

Currently, there is a lack of specific studies focusing on the DNA interaction and cleavage activity of this compound itself.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) Activity

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it an attractive therapeutic target for the treatment of type 2 diabetes and obesity. The pyrazole scaffold has been identified as a promising core structure for the development of PTP1B inhibitors.

The general findings from these studies suggest that the pyrazole ring system can be effectively utilized in the design of molecules that target the active site of PTP1B. Further research is needed to specifically evaluate the PTP1B inhibitory potential of this compound.

Anti-inflammatory Property Assessment

Inhibition of Cyclooxygenase (COX) Enzymes (COX-1 and COX-2)

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. The two main isoforms, COX-1 and COX-2, are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). A number of pyrazole derivatives have been synthesized and evaluated for their ability to inhibit these enzymes.

Structure-activity relationship studies on 1,5-diarylpyrazole derivatives led to the discovery of celecoxib, a potent and selective COX-2 inhibitor. nih.gov This highlights the potential of the pyrazole scaffold in designing selective anti-inflammatory agents with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs. rjpn.org

Further research on trisubstituted pyrazole derivatives also showed promising anti-inflammatory properties, with some compounds exhibiting significant COX inhibition. researchgate.net In one study, all tested trisubstituted pyrazole derivatives inhibited both COX-1 and COX-2 enzymes. researchgate.net

Inspired by the structure of celecoxib, a series of 1,3,5-trisubstituted pyrazoline analogues were synthesized. Interestingly, these modifications led to the elimination of COX-2 inhibitory activity, while introducing inhibitory potency against phosphodiesterase 5 (PDE5). nih.gov This demonstrates how subtle structural changes to the pyrazole core can significantly alter the biological target profile.

Although the pyrazole moiety is a key feature of several known COX inhibitors, specific IC50 values for the inhibition of COX-1 and COX-2 by this compound have not been reported in the reviewed literature.

Table 2: COX-2 Inhibitory Activity of a Selected Pyrazole Analogue

| Compound | Target Enzyme | IC50 (µM) |

|---|

Modulation of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play a pivotal role in the pathogenesis of inflammatory diseases. The modulation of their production is a key therapeutic strategy.

TNF-α itself has been shown to induce the expression and release of IL-6 in human urothelial cells, indicating a cascade effect in the inflammatory response. nih.gov Therefore, inhibiting the production or activity of these cytokines can have a significant anti-inflammatory effect.

While there is a lack of direct evidence for the effect of this compound on cytokine production, the anti-inflammatory potential of the broader pyrazole class of compounds suggests that this is a plausible mechanism of action. For example, some anti-inflammatory drugs exert their effects by down-regulating the expression of pro-inflammatory cytokines. Further investigation is required to determine if this compound or its analogues can modulate the production of key cytokines like TNF-α and IL-6.

Enzyme Inhibition Studies

The inhibitory effects of this compound and its analogues have been investigated against several key enzymes implicated in various physiological and pathological processes. These studies provide insights into the therapeutic potential of this chemical scaffold.

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a critical therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes mellitus. nih.gov Pyrazole derivatives have emerged as a promising class of compounds for targeting these enzymes. nih.gov

Research into pyrazole analogues has demonstrated their potential as potent inhibitors of both α-glucosidase and α-amylase. For instance, a study on pyrazole derivatives, including 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2), revealed significant inhibitory activity. nih.gov Pyz-1 and Pyz-2 exhibited potent inhibition of α-glucosidase and α-amylase, with IC50 values comparable to the standard drug, acarbose. nih.gov Specifically, the IC50 values for α-glucosidase inhibition were 75.62 ± 0.56 µM for Pyz-1 and 95.85 ± 0.92 µM for Pyz-2, while for α-amylase inhibition, the values were 119.3 ± 0.75 µM and 120.2 ± 0.68 µM, respectively. nih.gov

Another study on acyl pyrazole sulfonamides showed that these compounds were more potent against α-glucosidase than acarbose, with IC50 values ranging from 1.13 to 28.27 µM. frontiersin.org The most potent compound in this series, bearing a chlorine atom at the para-position of the phenyl ring, was 35-fold more effective than acarbose. frontiersin.org The structural modifications of the carbohydrazide (B1668358) resulting in compounds Pyz-1 and Pyz-2 were found to increase the enzymatic inhibition. nih.gov

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Reference |

|---|---|---|---|

| Pyz-1 | 75.62 ± 0.56 | 119.3 ± 0.75 | nih.gov |

| Pyz-2 | 95.85 ± 0.92 | 120.2 ± 0.68 | nih.gov |

| Acarbose (Standard) | 72.58 ± 0.68 | 115.6 ± 0.574 | nih.gov |

| Acyl pyrazole sulfonamide (5a) | 1.13 ± 0.06 | Not Reported | frontiersin.org |

| Acarbose (Standard) | 35.1 ± 0.14 | Not Reported | frontiersin.org |

Carbonic anhydrases (CAs) are a family of zinc metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. researchgate.netrsc.org Pyrazole-based compounds have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms.

A series of pyrazole-based benzene (B151609) sulfonamides demonstrated potent inhibitory activity against hCAII, hCAIX, and hCAXII isoforms. rsc.org Several of these derivatives were found to be more active than the standard inhibitor acetazolamide. rsc.org For example, compound 4k was a submicromolar inhibitor of hCAII with an IC50 of 0.24 ± 0.18 μM, while compound 4j was a potent inhibitor of hCAIX with an IC50 of 0.15 ± 0.07 μM. rsc.org Compound 4g was particularly effective against hCAXII, with an IC50 of 0.12 ± 0.07 μM. rsc.org

Another study on 1,3,5-trisubstituted-pyrazolines reported their inhibitory effects on hCA I and hCA II. semanticscholar.org The IC50 values for hCA I inhibition were in the range of 402.9-554.8 nM, and for hCA II, they were between 458.6-620.4 nM. semanticscholar.org The inhibition constants (Ki) for these compounds were also determined, with values ranging from 316.7±9.6 to 533.1±187.8 nM for hCA I and 412.5±115.4 to 624.6±168.2 nM for hCA II. semanticscholar.org

| Compound | Target Isoform | IC50 (µM) | Ki (nM) | Reference |

|---|---|---|---|---|

| Compound 4k | hCAII | 0.24 ± 0.18 | Not Reported | rsc.org |

| Compound 4j | hCAIX | 0.15 ± 0.07 | Not Reported | rsc.org |

| Compound 4g | hCAXII | 0.12 ± 0.07 | Not Reported | rsc.org |

| 1,3,5-trisubstituted-pyrazolines (Range) | hCA I | 0.4029 - 0.5548 | 316.7 - 533.1 | semanticscholar.org |

| 1,3,5-trisubstituted-pyrazolines (Range) | hCA II | 0.4586 - 0.6204 | 412.5 - 624.6 | semanticscholar.org |

| Acetazolamide (Standard) | hCA I | 0.9858 | 278.8 | semanticscholar.org |

| Acetazolamide (Standard) | hCA II | 0.4894 | 293.4 | semanticscholar.org |

Inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic approach for Alzheimer's disease. nih.gov Pyrazole derivatives have been identified as potential cholinesterase inhibitors.

A series of phenylacetamide derivatives bearing a pyrazole ring showed moderate and selective AChE inhibitory activity. dergipark.org.tr Among these, compounds with a chloride substituent on the phenylacetamide moiety were particularly active, with IC50 values of 8.97 µM and 8.32 µM. dergipark.org.tr In another study, 2-pyrazoline (B94618) derivatives of chalcones were found to be potent and selective inhibitors of AChE. nih.gov Specifically, one of the 2-pyrazoline chalcones exhibited an IC50 of 0.13 ± 0.006 μM, which was significantly more potent than the reference inhibitor, neostigmine. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Phenylacetamide-pyrazole analogue (Compound 3) | AChE | 8.97 | dergipark.org.tr |

| Phenylacetamide-pyrazole analogue (Compound 4) | AChE | 8.32 | dergipark.org.tr |

| 2-Pyrazoline chalcone (B49325) (Compound 2m) | AChE | 0.13 ± 0.006 | nih.gov |

| Neostigmine (Standard) | AChE | 22.2 ± 3.2 | nih.gov |

Other Pharmacological Activities (Exploratory Investigations)

Beyond specific enzyme inhibition, the broader pharmacological potential of this compound and its analogues has been a subject of exploratory research, particularly concerning their antioxidant and antidiabetic properties.

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in the pathogenesis of numerous diseases. nih.gov Pyrazole derivatives have demonstrated notable antioxidant and free radical scavenging activities.

The antioxidant potential of pyrazole-based sulfonamides was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. nih.gov Among the synthesized compounds, a derivative with dichloro substitution on the benzene moiety showed excellent scavenging activity, with a 92.64% inhibition, which was comparable to the standard ascorbic acid (96.69%). nih.gov Other analogues with acetamide (B32628) and quinoline (B57606) rings also exhibited moderate antioxidant activity. nih.gov

In a study of novel thienyl-pyrazoles, several compounds showed excellent DPPH and hydroxyl radical scavenging activities. nih.gov Two compounds, in particular, exhibited IC50 values of 0.245 ± 0.01 µM and 0.284 ± 0.02 μM in the DPPH assay, which were superior to the standard antioxidant, ascorbic acid (IC50 = 0.483 ± 0.01µM). nih.gov

| Compound | DPPH Scavenging Activity (% Inhibition) | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole sulfonamide (4e) | 92.64% | Not Reported | nih.gov |

| Pyrazole sulfonamide (4b) | 63.14% | Not Reported | nih.gov |

| Pyrazole sulfonamide (4d) | 72.25% | Not Reported | nih.gov |

| Ascorbic Acid (Standard) | 96.69% | Not Reported | nih.gov |

| Thienyl-pyrazole (5g) | Not Reported | 0.245 ± 0.01 | nih.gov |

| Thienyl-pyrazole (5h) | Not Reported | 0.284 ± 0.02 | nih.gov |

| Ascorbic Acid (Standard) | Not Reported | 0.483 ± 0.01 | nih.gov |

The antidiabetic potential of pyrazole derivatives extends beyond the inhibition of digestive enzymes and has been explored through various mechanisms. researchgate.net A study on pyrazole-based 2,4-thiazolidinedione (B21345) derivatives identified them as peroxisome proliferator-activated receptor-γ (PPAR-γ) modulators, a key target in antidiabetic therapy. nih.gov

In this study, several derivatives showed significant PPAR-γ transactivation and in vivo blood glucose-lowering effects in a streptozotocin-induced diabetic rat model. nih.gov The most potent compound in the series elevated PPAR-γ gene expression by 2.35-fold, which was superior to the reference drugs rosiglitazone (B1679542) and pioglitazone. nih.gov Furthermore, this compound demonstrated a significant reduction in blood glucose levels and had a favorable profile regarding liver function markers. nih.gov

The collective findings from these exploratory investigations underscore the multifaceted pharmacological potential of the pyrazole scaffold, suggesting that this compound and its analogues may warrant further investigation as potential therapeutic agents for diabetes and conditions associated with oxidative stress.

Antiviral Efficacy

The pyrazole nucleus is a key structural motif in a variety of compounds exhibiting significant antiviral properties. Research into pyrazole derivatives has demonstrated their potential to inhibit the replication of a wide range of viruses, including both RNA and DNA viruses.

A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, which are structurally related to this compound, were synthesized and evaluated for their antiviral activity against a panel of RNA and DNA viruses. Many of these derivatives demonstrated notable efficacy against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) at micromolar concentrations, showing improved potency and selectivity when compared to reference inhibitors like 6-azauridine (B1663090) and ribavirin. frontiersin.org For instance, specific analogues interfered with Bovine Viral Diarrhea Virus (BVDV) replication, with some showing potency comparable to or better than ribavirin. frontiersin.org Further studies on selected compounds from this series indicated that their mechanism of action against YFV involves interference with the viral replication cycle at a post-entry stage. frontiersin.org

Another study focused on hydroxyquinoline-pyrazole derivatives, which were assessed for their activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. The results revealed promising antiviral activity against all tested coronaviruses, with the compounds exhibiting potent inhibition of SARS-CoV-2 at lower concentrations. rsc.org These findings highlight the potential of pyrazole-containing scaffolds in the development of broad-spectrum antiviral agents. Benzoic acid derivatives have also been independently investigated for their anti-influenza virus activities, with some compounds showing the ability to inhibit neuraminidase, a key enzyme in the influenza virus life cycle. nih.gov

Table 1: Antiviral Activity of Selected Pyrazole Analogues

| Compound Analogue | Virus | Assay | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivative (7e) | Yellow Fever Virus (YFV) | Cell-based | EC₅₀ | 1.8 µM | frontiersin.org |

| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivative (8a) | Bovine Viral Diarrhea Virus (BVDV) | Cell-based | EC₅₀ | 2.4 µM | frontiersin.org |

| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivative (8f) | Bovine Viral Diarrhea Virus (BVDV) | Cell-based | EC₅₀ | 1.9 µM | frontiersin.org |

Anticonvulsant Activity

The central nervous system is a significant target for pyrazole-based compounds, with numerous derivatives exhibiting potent anticonvulsant effects in preclinical models. Epilepsy, a common neurological disorder, remains a key area of investigation for new therapeutic agents, and pyrazole analogues have shown considerable promise. nih.gov

In one study, novel substituted pyrazole derivatives were designed and evaluated for their anticonvulsive properties in Swiss albino mice using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays. The designed compounds demonstrated significant anticonvulsive activity, with one of the most potent molecules also showing a favorable profile with no behavioral alterations and considerable CNS depressant activity. nih.gov This suggests that the pyrazole scaffold can be modified to produce potent anticonvulsant agents. nih.gov

Further research into (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone (B1245722) derivatives also revealed significant anticonvulsant potential. ijper.org Several compounds in this series showed potent activity in anticonvulsant screening. Molecular docking studies suggested that these compounds may exert their effects by interacting with targets such as the human mitochondrial branched-chain aminotransferase. ijper.org The structure-activity relationship of these compounds indicated that the presence of electron-withdrawing groups on the phenyl ring enhanced the anticonvulsant activity.

Table 2: Anticonvulsant Activity of Selected Pyrazole Analogues in Mice

| Compound Analogue Series | Seizure Model | Observation | Reference |

|---|---|---|---|

| Novel substituted pyrazoles | MES and scPTZ | Significant anticonvulsive activity | nih.gov |

| (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone derivatives | Not specified | Potent anticonvulsant activity | ijper.org |

Anti-osteoclastogenic Activity

Osteoclasts are multinucleated cells responsible for bone resorption, and their excessive activity is implicated in pathological bone loss in diseases such as osteoporosis. The inhibition of osteoclastogenesis, the process of osteoclast formation, is a key therapeutic strategy for these conditions. Recent studies have identified pyrazole derivatives as effective inhibitors of this process.

A study investigating novel pyrazole derivatives demonstrated their ability to inhibit osteoclastogenesis both in vitro and in vivo. One of the most promising compounds significantly inhibited in vitro osteoclastogenesis and the bone resorption activity of mature osteoclasts. nih.govacs.orgacs.org The study suggested that the compound primarily affects the early stages of osteoclast proliferation and differentiation. nih.govacs.orgacs.org In an ovariectomized mouse model of osteoporosis, this pyrazole derivative was shown to prevent the loss of trabecular bone volume, number, and thickness. nih.govacs.orgacs.org

Another line of research focused on pyrazole-fused oleanolic acid derivatives. nih.gov These hybrid molecules were evaluated for their ability to inhibit RANKL-induced osteoclast differentiation in bone marrow-derived macrophages. One particular derivative exhibited potent inhibitory activity on osteoclast differentiation, alongside anti-inflammatory effects. nih.gov These findings suggest that the pyrazole scaffold can be incorporated into molecules that target the cellular mechanisms of bone resorption.

Table 3: Anti-osteoclastogenic Activity of Selected Pyrazole Analogues

| Compound Analogue | Model | Key Findings | Reference |

|---|---|---|---|

| Novel Pyrazole Derivative (Compound 13) | In vitro osteoclastogenesis assay | Markedly inhibited osteoclastogenesis and bone resorption activity. | nih.govacs.orgacs.org |

| Novel Pyrazole Derivative (Compound 13) | Ovariectomized (OVX) mice | Inhibited the loss of trabecular bone volume, number, and thickness. | nih.govacs.orgacs.org |

Structure Activity Relationship Sar Studies and Molecular Design of 3 1h Pyrazol 1 Ylmethyl Benzoic Acid Scaffolds

Identification of Key Pharmacophoric Features within the 3-(1H-Pyrazol-1-ylmethyl)benzoic Acid Structure

The fundamental structure of this compound comprises three key pharmacophoric features: the pyrazole (B372694) ring, the benzoic acid moiety, and the methylene (B1212753) linker.

The Pyrazole Ring: This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a well-established pharmacophore in numerous approved drugs. nih.gov It can participate in various non-covalent interactions, including hydrogen bonding (as a hydrogen bond acceptor), hydrophobic interactions, and π-π stacking. The nitrogen atoms at positions 1 and 2 are crucial for its electronic properties and ability to interact with biological targets. nih.gov

The Benzoic Acid Moiety: The carboxylic acid group is a key feature, often acting as a bioisostere for other acidic functionalities. It is typically ionized at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with positively charged residues (like arginine or lysine) in the active site of a target protein. nih.gov Its position on the phenyl ring (meta in this case) dictates the vector and orientation of this interaction.

Systematic Variation of Substituents on the Pyrazole Ring and Their Impact on Biological Potency and Selectivity

The pyrazole ring offers multiple positions (typically C3, C4, and C5) for substitution, and modifications at these sites have been shown to profoundly affect the biological activity of related compounds.

Substituents on the pyrazole ring can modulate the compound's electronic properties, lipophilicity, and steric profile. For instance, in a series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives studied for their antibacterial properties, the nature of substituents on a phenyl ring attached to the pyrazole core was critical for activity. nih.gov While this is a related but different scaffold, the principles can be extrapolated.

Generally, the introduction of different functional groups can lead to varied biological outcomes. The following table illustrates hypothetical SAR trends based on general knowledge of pyrazole-containing compounds:

| Position of Substitution on Pyrazole Ring | Type of Substituent | Expected Impact on Biological Activity | Rationale |

| C3 | Phenyl, substituted phenyl | Can enhance hydrophobic interactions and π-stacking. Substituents on the phenyl ring can further fine-tune activity. | Provides a large surface area for interaction with the target protein. |

| C4 | Halogens (e.g., Cl, Br) | May increase lipophilicity and potency through halogen bonding. | Halogens can occupy specific pockets in the binding site. |

| C5 | Small alkyl groups (e.g., methyl) | Can provide steric hindrance or fit into small hydrophobic pockets. | Modifies the shape and size of the molecule. |

| C3 and C5 | Disubstitution (e.g., dimethyl) | Can lead to increased potency by occupying multiple binding pockets. | Enhances binding affinity through multipoint interactions. |

For example, in a study on pyrazole-based inhibitors of meprin α and β, the introduction of acidic moieties on a phenyl group at the C3 position of the pyrazole increased activity against meprin β. nih.gov

Exploration of Different Substitution Patterns on the Benzoic Acid Moiety

The following table outlines potential SAR trends for substitutions on the benzoic acid moiety:

| Position of Substitution on Benzoic Acid Ring | Type of Substituent | Expected Impact on Biological Activity | Rationale |

| Ortho to -COOH | Small, non-polar | May induce a conformational twist, influencing the orientation of the carboxylic acid for optimal binding. | Steric effects can alter the preferred conformation of the molecule. |

| Meta to -COOH | Electron-withdrawing (e.g., -CF3) | Can increase the acidity of the carboxylic acid, potentially strengthening ionic interactions. | Modulates the electronic properties of the benzoic acid ring. |

| Para to -COOH | Lipophilic (e.g., -Cl, -CH3) | Can enhance binding to hydrophobic pockets adjacent to the carboxylate binding site. | Increases the overall lipophilicity of the compound. |

Influence of Linker Modifications on Compound Activity

Linker Length: Increasing the linker length (e.g., to an ethyl or propyl chain) would increase the distance between the pyrazole and benzoic acid rings, which may be beneficial if the binding pockets for these moieties are further apart on the target protein. However, an excessively long and flexible linker can lead to an entropic penalty upon binding, reducing affinity.

Linker Rigidity: Introducing rigidity into the linker, for example, by incorporating it into a cyclic system or by introducing double or triple bonds, can lock the molecule into a more bioactive conformation. This pre-organization can reduce the entropic cost of binding and thus enhance potency.

In a study on pleconaril (B1678520) analogs, modification of an O-alkyl linker had a significant impact on antiviral activity, highlighting the importance of the linker in orienting the key pharmacophoric groups. researchgate.net

Rational Drug Design Strategies Based on SAR Data

The SAR data gathered from systematic modifications of the this compound scaffold can be leveraged in rational drug design to develop more potent and selective compounds. nih.gov

Lead Optimization and Scaffold Hopping Approaches

Lead Optimization: Once a lead compound with promising activity is identified, lead optimization strategies are employed to improve its pharmacological profile. For the this compound scaffold, this could involve:

Fine-tuning substituents: Based on initial SAR, making small, targeted changes to the substituents on both the pyrazole and benzoic acid rings to maximize potency and minimize off-target effects.

Bioisosteric replacements: Replacing the carboxylic acid with other acidic groups (e.g., tetrazole, hydroxamic acid) to modulate acidity, membrane permeability, and metabolic stability.

Conformational constraint: Modifying the linker to reduce flexibility and lock the molecule in its bioactive conformation.

Scaffold Hopping: This strategy involves replacing the central scaffold of a molecule with a structurally different core while retaining the key pharmacophoric features. niper.gov.in For the this compound scaffold, scaffold hopping could be used to:

Replace the pyrazole ring: Other five- or six-membered heterocycles could be explored to identify novel intellectual property and potentially improved properties. namiki-s.co.jp

Replace the benzoic acid moiety: A different aromatic or heteroaromatic ring system could be used to present the acidic group in a new orientation.

A shape-based scaffold hopping approach was successfully used to convert a pyrimidine (B1678525) core to a pyrazole core in the discovery of potent and selective DLK inhibitors, demonstrating the utility of this strategy. nih.gov

Design of Targeted Libraries for Specific Biological Activities

Based on the accumulated SAR data, targeted or focused compound libraries can be designed to explore the chemical space around the this compound scaffold more efficiently. researchgate.net This approach is more resource-effective than high-throughput screening of large, diverse libraries.

The design of a targeted library would involve:

Selecting a core scaffold: The this compound would serve as the central template.

Varying building blocks: A curated set of building blocks would be selected to systematically explore substitutions at the key positions on the pyrazole and benzoic acid rings identified from SAR studies.

Computational filtering: In silico methods can be used to predict the drug-like properties (e.g., Lipinski's rule of five) of the virtual library members before synthesis, ensuring that the synthesized compounds have a higher probability of being viable drug candidates. allsubjectjournal.com

By focusing on a specific biological target and incorporating knowledge of its active site, these libraries can be tailored to maximize the chances of discovering potent and selective modulators. rsc.org

Computational Chemistry and Molecular Modeling of 3 1h Pyrazol 1 Ylmethyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic electronic and structural properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Molecular Electrostatic Potential (MEP) Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. By optimizing the molecular geometry, DFT calculations can determine key electronic properties.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO): The electronic properties of pyrazole (B372694) and benzoic acid derivatives are often explained through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For related pyrazole derivatives, DFT calculations have been used to compute these energies, revealing how different substituents can alter the energy gap and thus the molecule's electronic behavior.

Molecular Electrostatic Potential (MEP) Analysis: The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface displays regions of varying electrostatic potential, typically color-coded: red indicates negative potential (electron-rich areas, prone to electrophilic attack), blue indicates positive potential (electron-poor areas, prone to nucleophilic attack), and green represents neutral potential. For a molecule like 3-(1H-pyrazol-1-ylmethyl)benzoic acid, an MEP analysis would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, identifying these as sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the carboxylic acid would exhibit a region of high positive potential.

| Parameter | Description | Typical Insights for Related Compounds |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | In pyrazole derivatives, the HOMO is often localized on the pyrazole and phenyl rings. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | The LUMO in related structures is often distributed across the aromatic systems. |